Cas no 339014-42-5 (2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol)
![2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol structure](https://ja.kuujia.com/images/noimg.png)
2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol
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2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7K-664S-1G |
2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol |
339014-42-5 | >90% | 1g |
£770.00 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886580-1g |
2-Phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol |
339014-42-5 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 7K-664S-0.5G |
2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol |
339014-42-5 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
Key Organics Ltd | 7K-664S-5G |
2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol |
339014-42-5 | >90% | 5g |
£3080.00 | 2023-09-08 | |
A2B Chem LLC | AI75652-10mg |
2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol |
339014-42-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI75652-10g |
2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol |
339014-42-5 | >90% | 10g |
$8767.00 | 2024-04-20 | |
A2B Chem LLC | AI75652-5g |
2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol |
339014-42-5 | >90% | 5g |
$4744.00 | 2024-04-20 | |
abcr | AB581564-500mg |
2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol; . |
339014-42-5 | 500mg |
€678.60 | 2024-08-02 | ||
Key Organics Ltd | 7K-664S-1MG |
2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol |
339014-42-5 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 7K-664S-10MG |
2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol |
339014-42-5 | >90% | 10mg |
£63.00 | 2023-09-08 |
2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-olに関する追加情報
Professional Introduction to Compound with CAS No. 339014-42-5 and Product Name: 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol
The compound with the CAS number 339014-42-5 and the product name 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol represents a significant advancement in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The molecular framework of this compound incorporates a phenyl group at the 2-position, a pyrimidin-4-ol moiety at the 4-position, and a [(phenylsulfanyl)methyl] substituent at the 6-position, which collectively contribute to its distinctive chemical and pharmacological profile.
Recent studies have highlighted the potential of 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol as a versatile scaffold for drug discovery. The presence of the pyrimidine core is particularly noteworthy, as pyrimidines are well-documented in medicinal chemistry for their role in various therapeutic applications, including antiviral, anticancer, and antimicrobial agents. The introduction of the phenylsulfanyl group further enhances the compound's interactability with biological targets, potentially improving its binding affinity and selectivity.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to explore its potential in inhibiting key enzymes and receptors involved in metabolic disorders and inflammatory diseases. Preliminary in vitro studies have demonstrated that 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol exhibits inhibitory activity against certain enzymes, suggesting its utility as a lead compound for further optimization.
The synthesis of 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol involves multi-step organic reactions that showcase the synthetic prowess of modern pharmaceutical chemistry. The introduction of the phenylsulfanyl group at the 6-position is particularly challenging but crucial for achieving the desired biological activity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to construct this complex molecular architecture efficiently.
From a computational chemistry perspective, the molecular dynamics and binding interactions of 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol have been extensively studied using cutting-edge software tools. These studies have provided valuable insights into how the compound interacts with biological targets at an atomic level. The results indicate that the phenylsulfanyl group plays a critical role in stabilizing interactions with protein receptors, which could be leveraged to enhance drug efficacy.
The pharmacokinetic properties of 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol are also under investigation. Preliminary data suggest that the compound exhibits favorable solubility and metabolic stability, which are essential characteristics for any potential therapeutic agent. Further studies are ongoing to optimize its pharmacokinetic profile and assess its potential for clinical translation.
In conclusion, 2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive scaffold for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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